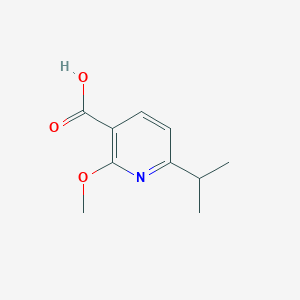

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is 195.08954328 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILVYBPRPWBKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 6 Propan 2 Ylpyridine 3 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid reveals several potential disconnection points. The primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that form the substituted pyridine (B92270) core.

A logical approach begins with the disconnection of the carboxylic acid group at the C-3 position. This can be achieved through a carboxylation reaction, often involving the lithiation of the pyridine ring followed by quenching with carbon dioxide. This leads to a key intermediate, 2-methoxy-6-isopropylpyridine.

Further disconnection of the methoxy (B1213986) and isopropyl groups from the pyridine ring is a plausible strategy. The methoxy group can be introduced via nucleophilic substitution of a halogen, typically chlorine, at the C-2 position. The isopropyl group can be installed at the C-6 position through various methods, including the reaction of a Grignard reagent with a pyridine N-oxide or a halogenated pyridine.

This leads to a simplified pyridine precursor, such as a dihalopyridine (e.g., 2,6-dichloropyridine), which serves as a versatile starting material for the sequential introduction of the desired functional groups.

Key Disconnections:

C3-COOH bond: This disconnection points to a late-stage carboxylation of a 2-methoxy-6-isopropylpyridine intermediate.

C2-OCH3 bond: This suggests the use of a 2-halopyridine precursor and a methoxide (B1231860) source.

C6-CH(CH3)2 bond: This indicates the introduction of the isopropyl group via an organometallic reagent or other alkylation methods on a suitably functionalized pyridine ring.

Precursor Synthesis and Starting Material Derivatization

The synthesis of this compound relies on the preparation of appropriately functionalized pyridine precursors. This section details the synthesis of these key intermediates.

Halogenated pyridines are crucial starting materials for the synthesis of substituted pyridines. 2,6-Dichloropyridine (B45657) is a common and versatile precursor. It can be synthesized from 2,6-diaminopyridine (B39239) via a Sandmeyer-type reaction or from 2,6-dihydroxypyridine (B1200036) by reaction with phosphoryl chloride. Another approach involves the direct chlorination of pyridine, which can lead to a mixture of chlorinated pyridines, including the desired 2,6-dichloro isomer. wikipedia.org For instance, the reaction of 2-aminopyridine (B139424) with nitrosyl chloride in an HCl-saturated aqueous solution can yield 2-chloropyridine (B119429) derivatives. google.com

| Precursor | Starting Material | Reagents | Key Features |

| 2,6-Dichloropyridine | 2,6-Diaminopyridine | NaNO2, HCl, CuCl | Sandmeyer reaction. |

| 2,6-Dichloropyridine | 2,6-Dihydroxypyridine | POCl3 | Chlorination of hydroxyl groups. |

| 2-Chloropyridine | Pyridine | Cl2 | Direct chlorination, may yield mixtures. wikipedia.org |

| 2-Chloropyridines | 2-Aminopyridines | Nitrosyl chloride, HCl | Diazotization and substitution. google.com |

With a halogenated pyridine precursor in hand, the methoxy and isopropyl groups can be introduced sequentially.

The methoxy group is typically introduced at the C-2 position via a nucleophilic aromatic substitution (SNAr) reaction. Treating a 2-halopyridine, such as 2-chloropyridine, with sodium methoxide in a suitable solvent like methanol (B129727) or THF readily affords the corresponding 2-methoxypyridine (B126380). researchgate.netnih.gov The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide has been shown to provide the 2-methoxypyridine derivative as the main product in solvents like THF. nih.gov

The isopropyl group can be introduced at the C-6 position through several methods. One common approach involves the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with a pyridine N-oxide. This reaction often proceeds with good regioselectivity for the 2-position. organic-chemistry.org Alternatively, a directed lithiation approach can be employed. For example, 2-substituted pyridines can undergo lithiation at the 6-position, followed by reaction with an electrophile. nih.gov Another strategy is the use of organometallic cross-coupling reactions, where a 6-halopyridine is coupled with an isopropyl source.

A plausible sequence would involve the initial methoxylation of 2,6-dichloropyridine to yield 2-chloro-6-methoxypyridine, followed by the introduction of the isopropyl group at the 6-position via a Grignard reaction or a palladium-catalyzed cross-coupling reaction.

The final step in the synthesis of the target molecule is the introduction of the carboxylic acid group at the C-3 position. A highly effective method for this transformation is the directed ortho-metalation (DoM) of the 2-methoxy-6-isopropylpyridine intermediate.

The methoxy group at the C-2 position can act as a directing group for lithiation at the C-3 position. Treatment of 2-methoxypyridine derivatives with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures can lead to regioselective deprotonation at the C-3 position. clockss.org The resulting lithiated intermediate can then be quenched with carbon dioxide (CO2), typically from dry ice, to afford the desired carboxylic acid after acidic workup.

| Step | Reaction | Reagents | Key Features |

| Lithiation | Deprotonation at C-3 | n-BuLi or LDA, THF, -78 °C | Directed by the C-2 methoxy group. clockss.org |

| Carboxylation | Reaction with CO2 | Dry Ice (solid CO2) | Forms the carboxylate salt. |

| Workup | Acidification | Aqueous HCl | Protonates the carboxylate to give the carboxylic acid. |

Direct Synthesis Approaches for this compound

While a direct, one-pot synthesis of a polysubstituted pyridine like this compound is challenging, multi-component reactions can offer more convergent synthetic routes. However, for this specific substitution pattern, a stepwise approach as outlined in the precursor synthesis section is generally more practical and higher yielding.

A hypothetical direct approach might involve the condensation of smaller fragments that already contain the required substituents. For instance, a reaction involving a β-keto ester, an enamine, and an ammonia (B1221849) source could potentially construct the pyridine ring in a single step (Hantzsch pyridine synthesis), but this would require specifically functionalized and potentially unstable starting materials. organic-chemistry.org

More recent developments in C-H functionalization offer potential for more direct syntheses. However, achieving the desired regioselectivity for the introduction of all three substituents on the pyridine ring in a controlled manner remains a significant synthetic challenge.

Analogous Synthetic Routes in Pyridine Carboxylic Acid Chemistry

The synthesis of other substituted pyridine carboxylic acids provides valuable insights into the potential routes for the target molecule.

For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid highlights a strategy involving the functionalization of a pre-existing pyridine-3-carboxylate. nih.gov This approach starts with methyl 2,6-dichloropyridine-3-carboxylate, where the substituents are introduced sequentially. This demonstrates the utility of starting with a pyridine core that already contains the carboxylic acid precursor (in this case, an ester).

Another relevant example is the copper-catalyzed C4-selective carboxylation of pyridines with CO2 via pyridylphosphonium salts. chemistryviews.org While this method targets the C-4 position, it showcases modern approaches to pyridine carboxylation that could potentially be adapted for C-3 functionalization with appropriate directing groups.

The synthesis of various 2,6-disubstituted pyridine derivatives often involves the use of 2,6-dihalopyridines as key building blocks, reinforcing the proposed synthetic strategy in section 2.2. nih.gov

Esterification Reactions of Pyridine Carboxylic Acids

The esterification of pyridine carboxylic acids is a fundamental transformation in the synthesis of various derivatives. The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester. masterorganicchemistry.com

A notable challenge in the esterification of pyridine carboxylic acids is the purification of the resulting ester. Traditional methods often require neutralization of the acid catalyst at low temperatures to prevent hydrolysis of the ester, followed by solvent extraction and distillation. google.com However, a more efficient process involves using a strong acid salt of a pyridine carboxylic acid ester as a recyclable catalyst. This allows for the direct distillation of the product from the reaction mixture, simplifying the procedure and reducing costs. google.com This cyclic process is particularly advantageous for large-scale industrial production. google.com

| Reaction | Reactants | Catalyst | Key Features | Reference |

| Fischer Esterification | Pyridine Carboxylic Acid, Alcohol | Sulfuric Acid, Tosic Acid | Equilibrium reaction; alcohol used in excess. | masterorganicchemistry.comyoutube.com |

| Cyclic Esterification | Pyridine Carboxylic Acid, Alcohol | Strong acid salt of pyridine carboxylic acid ester | Recyclable catalyst; direct distillation of product. | google.com |

Hydrolysis and Oxidation Reactions for Carboxylic Acid Formation

The synthesis of pyridine carboxylic acids often involves the hydrolysis of precursor esters or the oxidation of alkylpyridines. Hydrolysis of pyridine carboxylates to their corresponding carboxylic acids is a standard procedure, typically achieved by treating the ester with an aqueous acid or base. researchgate.net

Oxidation of alkyl-substituted pyridines is a common and economically significant method for producing pyridine carboxylic acids. google.com Various oxidizing agents and conditions have been employed. For instance, the liquid-phase oxidation of β-picoline using nitric acid and sulfuric acid can yield nicotinic acid. google.com Vapor-phase oxidation over catalysts like vanadia-based systems offers a more environmentally friendly alternative, using air as the oxidant and water as the solvent. google.com This method is highly selective and minimizes waste generation. google.com

The N-oxidation of pyridine derivatives is another important transformation. Hydrogen peroxide is a commonly used oxidant, and its effectiveness can be enhanced by various catalysts. rsc.orgresearchgate.net For example, poly(maleic anhydride-alt-1-octadecene) (Od-MA) has been shown to be an efficient and recyclable catalyst for the N-oxidation of pyridines with H2O2. rsc.org Heteropolyacid catalysts, such as Preyssler's anion, have also been successfully used for the N-oxidation of pyridine carboxylic acids, leading to good yields of the corresponding N-oxides. researchgate.net In some cases, this oxidation can be accompanied by decarboxylation, particularly when a carboxylic acid group is present at the 2-position of the pyridine ring. researchgate.net

| Reaction Type | Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

| Hydrolysis | Pyridine carboxylate | Aqueous acid or base | Pyridine carboxylic acid | Standard procedure. | researchgate.net |

| Liquid-Phase Oxidation | β-Picoline | Nitric acid, Sulfuric acid | Nicotinic acid | High yield. | google.com |

| Vapor-Phase Oxidation | Alkylpyridines | Vanadia-based catalyst, Air, H2O | Pyridine carboxylic acid | Eco-friendly, highly selective. | google.com |

| N-Oxidation | Pyridine derivatives | H2O2, Poly(maleic anhydride-alt-1-octadecene) | Pyridine N-oxide | Recyclable catalyst. | rsc.org |

| N-Oxidation | Pyridine carboxylic acids | H2O2, Preyssler's anion | Pyridine N-oxide | Good yields, potential for decarboxylation. | researchgate.net |

Multi-Component Reactions for Pyridine Ring Synthesis with Carboxylic Acid Functionality

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules, such as substituted pyridines, in a single step from three or more starting materials. rsc.orgorganic-chemistry.org These reactions are highly atom-economical and can generate diverse molecular scaffolds. nih.govresearchgate.net Various MCRs have been developed for the synthesis of pyridine derivatives, including those bearing carboxylic acid functionalities. nih.govresearchgate.netnih.gov

One approach involves the three-component reaction of 3-formylchromone, primary amines, and Meldrum's acid to synthesize functionalized 2-pyridone-3-carboxylic acids. nih.gov This reaction can be catalyzed by diammonium hydrogen phosphate (B84403) in water, highlighting its potential as a green synthetic method. nih.govresearchgate.net Another example is the synthesis of pyridylacetic acid derivatives through a three-component reaction involving the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles. nih.gov

Pyridine-2-carboxylic acid itself can act as an efficient catalyst in MCRs. For instance, it has been used to catalyze the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles in excellent yields. rsc.orgnih.govrsc.org This highlights the versatility of pyridine carboxylic acids not only as target molecules but also as catalysts in organic synthesis.

| Reaction | Starting Materials | Catalyst | Product | Reference |

| 2-Pyridone-3-carboxylic acid synthesis | 3-Formylchromone, Primary amines, Meldrum's acid | Diammonium hydrogen phosphate | Functionalized 2-pyridone-3-carboxylic acids | nih.govresearchgate.net |

| Pyridylacetic acid derivative synthesis | Pyridine-N-oxides, Meldrum's acid derivatives, Nucleophiles | - | Substituted pyridylacetic acid derivatives | nih.gov |

| Pyrazolo[3,4-b]quinolinone synthesis | Aldehydes, 1,3-Cyclodiones, 5-Amino-1-phenyl-pyrazoles | Pyridine-2-carboxylic acid | Pyrazolo[3,4-b]quinolinones | rsc.orgnih.govrsc.org |

Optimization of Synthetic Pathways

Reaction Condition Tuning

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and by-product formation. This involves systematically varying parameters such as temperature, solvent, and catalyst concentration. For example, in the synthesis of 2-pyridone-3-carboxylic acids via a three-component reaction, diammonium hydrogen phosphate (DAHP) was identified as an effective basic catalyst, with the optimal conditions being 20 mol% of DAHP in water at 70°C. nih.gov Similarly, in the decarboxylation of 2-pyridone-3-carboxylic acids, a systematic variation of the base and solvent identified potassium carbonate in toluene (B28343) as a suitable condition. researchgate.net

The choice of solvent can also significantly influence the outcome of a reaction. In the multi-component synthesis of pyridine-3,5-dicarbonitriles, an amine base catalyst showed better results in ethanol, whereas an ionic base catalyst in acetonitrile (B52724) resulted in similar yields but in a much shorter reaction time. acs.org

Catalyst Selection and Design for Enhanced Yield and Selectivity

The selection and design of catalysts are paramount for achieving high yield and selectivity in the synthesis of pyridine derivatives. researchgate.net Metal-catalyzed reactions, in particular, offer powerful methods for constructing the pyridine ring. acsgcipr.org For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines in high yields. rsc.org Zeolite catalysts, such as H-Beta, H-ZSM-5, and H-ZSM-12, have been employed in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridines and picolines. nih.gov

The acidity of the catalyst can play a crucial role. In the synthesis of pyridine from aldehydes and ammonia over ZSM-5 catalysts, it was found that modifying the catalyst with Co2+ or Fe3+ decreased the number of Lewis acid sites, which was advantageous for the reaction. researchgate.net Pyridine-2-carboxylic acid has also been demonstrated to be an effective organocatalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of pyridine derivatives to minimize environmental impact. ijarsct.co.in This includes the use of environmentally friendly solvents, solvent-free reactions, and the development of sustainable catalytic systems. nih.govresearchgate.net

Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption. ijarsct.co.in The use of biocatalysts and enzyme-mediated reactions also presents a promising green alternative. ijarsct.co.in Multi-component reactions are inherently green as they are often one-pot procedures that reduce the number of synthetic steps and waste generation. nih.govresearchgate.net The use of water as a solvent, as seen in the synthesis of 2-pyridone-3-carboxylic acids, is a prime example of a green chemistry approach. nih.gov Furthermore, the development of recyclable catalysts, such as the strong acid salt of a pyridine carboxylic acid ester in esterification reactions, aligns with the principles of green chemistry by reducing catalyst waste. google.com

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 6 Propan 2 Ylpyridine 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for reactions such as esterification, amide formation, and conversion to acyl halides and anhydrides.

Esterification Reactions: Mechanisms and Scope

The conversion of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid to its corresponding esters can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk

The mechanism of Fischer esterification proceeds through a series of equilibrium steps. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer from the attacking alcohol to one of the hydroxyl groups creates a good leaving group, water. byjus.com Elimination of water and deprotonation of the resulting protonated ester yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

The scope of this reaction is broad, allowing for the synthesis of a variety of esters by employing different alcohols. The reaction is reversible, and to drive the equilibrium towards the product side, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 2-methoxy-6-propan-2-ylpyridine-3-carboxylate |

Amide Formation and Related Reactions

The carboxylic acid can be readily converted into amides through reaction with primary or secondary amines. Direct condensation of the carboxylic acid with an amine is generally not efficient as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, the reaction typically requires heating to dehydrate the salt and form the amide bond. youtube.comyoutube.com

More commonly, activating agents are employed to facilitate amide bond formation under milder conditions. Reagents such as B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines. nih.govorganic-chemistry.org The mechanism involves the activation of the carboxylic acid by the boron reagent, making it more susceptible to nucleophilic attack by the amine.

The general mechanism for amide formation involves the activation of the carbonyl group, followed by nucleophilic attack of the amine to form a tetrahedral intermediate. youtube.com Elimination of a leaving group (water in the case of direct condensation, or a derivative of the activating agent) leads to the formation of the amide. youtube.comkhanacademy.org

Table 2: Reagents for Amide Formation

| Reagent | Conditions | Reference |

|---|---|---|

| Heat | High temperature, removal of water | youtube.com |

Acyl Halide and Anhydride Formation

This compound can be converted to the corresponding acyl chloride by treatment with thionyl chloride (SOCl₂). orgoreview.comlibretexts.org This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. orgoreview.com The use of a weak base like pyridine (B92270) can be employed to neutralize the HCl produced. orgoreview.com

The formation of acid anhydrides from this carboxylic acid can be achieved by the condensation of two molecules of the acid with the removal of a water molecule, typically at high temperatures. libretexts.org Alternatively, reaction of the carboxylic acid with a more reactive carboxylic acid derivative, such as an acyl chloride, can also yield a mixed anhydride. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl halides > acid anhydrides > esters > amides. khanacademy.org

Pyridine Ring Reactivity

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution on the Pyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In pyridines, the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen are activated towards nucleophilic attack because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com

For this compound, the methoxy (B1213986) group at the C2 position is a potential leaving group in SNAr reactions, especially if the ring is further activated by other substituents. researchgate.netntu.edu.sg The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.govyoutube.com Subsequent departure of the leaving group restores the aromaticity of the ring. wikipedia.org The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the presence of activating groups on the ring. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. biosynce.comwikipedia.org When EAS does occur, it preferentially takes place at the C3 and C5 positions (meta to the nitrogen), as attack at these positions leads to more stable cationic intermediates where the positive charge is not placed on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com

In this compound, the directing effects of the existing substituents must be considered. The methoxy group at C2 is an activating, ortho-, para-directing group, while the isopropyl group at C6 is a weakly activating, ortho-, para-directing group. The carboxylic acid group at C3 is a deactivating, meta-directing group. The interplay of these directing effects will determine the regioselectivity of any potential electrophilic substitution. Generally, the positions least deactivated by the nitrogen and the carboxylic acid group, and potentially activated by the methoxy and isopropyl groups, would be the most likely sites for substitution.

Ring-Opening and Rearrangement Reactions

There is no specific information available in the scientific literature regarding the ring-opening or rearrangement reactions of this compound. General methodologies for pyridine ring-opening, such as those involving Zincke salts or enzymatic cleavage, have been documented for other pyridine derivatives. However, the influence of the combined methoxy, isopropyl, and carboxylic acid substituents on the feasibility and outcome of such reactions for this specific compound has not been investigated.

Transformations Involving the Methoxy and Isopropyl Substituents

Detailed studies on the specific transformations of the methoxy and isopropyl groups on the this compound scaffold are absent from the current body of scientific literature.

Methoxy Group Cleavage and Derivatization

While the cleavage of methoxy groups on pyridine rings is a known transformation, typically achieved with strong acids or Lewis acids, no studies have been published that detail this process for this compound. The specific conditions required, potential side reactions involving the other functional groups, and the resulting product profiles have not been determined. Similarly, derivatization of the methoxy group on this compound has not been explored.

Isopropyl Group Modifications

The chemical literature lacks information on modifications of the isopropyl group of this compound. Reactions such as oxidation, halogenation, or functionalization of the isopropyl substituent on this specific pyridine derivative have not been reported.

Reaction Mechanism Elucidation

A thorough search for the elucidation of reaction mechanisms involving this compound yielded no specific results.

Kinetic Studies of Key Transformations

No kinetic studies have been published for any of the potential transformations of this compound. Consequently, data on reaction rates, activation energies, and the influence of reaction parameters are not available.

Identification of Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms. However, as no specific reactions of this compound have been detailed in the literature, there is no information available on any potential intermediates that may be formed during its transformations.

Regioselectivity and Stereoselectivity Control in Reactions of this compound

The control of regioselectivity and stereoselectivity in chemical transformations of this compound is a critical aspect of its synthetic utility. The substitution pattern of the pyridine ring, featuring an electron-donating methoxy group at the 2-position, a sterically demanding isopropyl group at the 6-position, and an electron-withdrawing carboxylic acid group at the 3-position, creates a unique electronic and steric environment that governs the outcome of various reactions.

The interplay of these substituents dictates the preferred position of attack for incoming reagents in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed C-H functionalization. While specific experimental data on this particular molecule is limited in publicly available literature, predictions on its reactivity can be made based on established principles of organic chemistry and studies on similarly substituted pyridine derivatives.

Regioselectivity

The regioselectivity of reactions involving this compound is primarily influenced by the electronic effects (both inductive and resonance) and steric hindrance imposed by the substituents on the pyridine ring.

Electrophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. The nitrogen atom strongly deactivates the ring, and under acidic conditions, protonation of the nitrogen further increases this deactivation. However, the presence of the activating methoxy group at the C2-position can facilitate electrophilic attack. The directing effects of the substituents are as follows:

2-Methoxy group: An electron-donating group (+M > -I) that directs electrophiles to the ortho and para positions. In this case, it activates the C3 and C5 positions.

6-Isopropyl group: A weakly electron-donating group (+I) that also directs ortho and para, activating the C5 position.

3-Carboxylic acid group: An electron-withdrawing group (-I, -M) that is a meta-director, deactivating the ortho and para positions (C2, C4, and C6) and directing incoming electrophiles to the C5 position.

Considering these combined effects, the C5 position is the most likely site for electrophilic attack, as it is activated by the methoxy and isopropyl groups and is the meta position relative to the deactivating carboxylic acid group. The C4 position is deactivated by the adjacent carboxylic acid.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid | The C5 position is activated by the 2-methoxy and 6-isopropyl groups and is meta to the deactivating carboxylic acid. |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid | Similar to nitration, electrophilic attack is directed to the most activated C5 position. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction unlikely to proceed | The pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the ortho and para positions (C2, C4, C6) relative to the ring nitrogen, as these positions can best accommodate the negative charge in the Meisenheimer intermediate. In this compound, the methoxy group at C2 could potentially act as a leaving group if a sufficiently strong nucleophile is used, although this is generally difficult with methoxy groups on aromatic rings unless activated. If a leaving group were present at the C4 or C6 position, nucleophilic attack would be viable. For the parent molecule, direct nucleophilic attack on a C-H bond is unlikely without prior activation.

Metal-Catalyzed C-H Functionalization:

Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds. In the context of pyridine derivatives, the carboxylic acid group can act as a directing group, facilitating C-H activation at the ortho position.

Ortho-C-H Functionalization Directed by the Carboxylic Acid: The carboxylic acid at the C3 position could direct a metal catalyst (e.g., Palladium, Rhodium) to activate the C4-H bond. This would allow for the introduction of various functional groups at this position. For instance, Rh(I)-catalyzed chelation-assisted C6-H activation has been demonstrated for 2-pyridones, highlighting the potential for directed C-H functionalization in such systems.

Predicted Regioselectivity in Directed C-H Functionalization

| Reaction Type | Catalyst/Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand / Ar-X | 4-Aryl-2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid | The carboxylic acid group at C3 directs the metal catalyst to the adjacent C4 position. |

| C-H Alkylation | Rh(I) catalyst / Alkene | 4-Alkyl-2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid | Similar to arylation, the reaction is directed by the C3-carboxylic acid group. |

Stereoselectivity Control

Stereoselectivity becomes a relevant consideration when a reaction introduces a new chiral center into the molecule or when the molecule itself is chiral and influences the stereochemical outcome of a reaction. This compound is achiral. Therefore, stereoselectivity would be controlled by the nature of the reagents and catalysts used in a reaction that creates a stereocenter.

For instance, if the carboxylic acid group were to be reduced to a primary alcohol and then oxidized to an aldehyde, subsequent nucleophilic addition to the aldehyde could generate a new stereocenter. The stereoselectivity of such a reaction would depend on the steric hindrance around the carbonyl group, influenced by the adjacent isopropyl group and the pyridine ring, and whether a chiral reagent or catalyst is employed.

In the realm of asymmetric catalysis, the development of chiral ligands for transition metals has enabled highly stereoselective transformations. If a C-H functionalization reaction were to introduce a substituent at the C4 position that creates a stereocenter, the use of a chiral ligand on the metal catalyst could, in principle, lead to the formation of one enantiomer in excess. Research in the field of enantioselective C-H activation has demonstrated the feasibility of such approaches for various substrates.

Similarly, if a reaction were to occur at the isopropyl group, for example, through a radical-mediated process, the formation of a new stereocenter would be possible. The control of stereoselectivity in such a case would be challenging and would likely require a substrate-controlled or chiral catalyst-controlled approach.

At present, there is a lack of specific published research on the stereoselective reactions of this compound. However, the principles of asymmetric synthesis suggest that control of stereochemistry would be achievable through the use of appropriate chiral auxiliaries, reagents, or catalysts.

Advanced Spectroscopic Characterization of 2 Methoxy 6 Propan 2 Ylpyridine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. thieme-connect.de By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and structural framework can be established.

The ¹H and ¹³C NMR spectra of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid are predicted to exhibit a distinct set of signals corresponding to the unique hydrogen and carbon atoms in its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Carboxylic Acid Proton (-COOH): A highly deshielded proton is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org This significant downfield shift is characteristic of acidic protons in carboxylic acids, influenced by the electronegativity of the oxygen atoms and intermolecular hydrogen bonding. libretexts.org

Pyridine (B92270) Ring Protons (Ar-H): The two protons on the pyridine ring are in different chemical environments and are expected to appear as two distinct doublets. The proton at position 4 (H-4) would be coupled to the proton at position 5 (H-5), and vice-versa. Their chemical shifts would be in the aromatic region, influenced by the electronic effects of the methoxy (B1213986), isopropyl, and carboxylic acid substituents.

Isopropyl Protons (-CH(CH₃)₂): This group will produce two signals. A septet (or multiplet) is expected for the single methine proton (-CH), coupled to the six equivalent methyl protons. A doublet is expected for the six equivalent methyl protons (-CH₃), coupled to the single methine proton. docbrown.info

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, and are therefore expected to appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and is expected to appear far downfield, typically in the 160-180 ppm range. libretexts.org

Pyridine Ring Carbons (Ar-C): The six carbons of the pyridine ring are all chemically distinct and will give rise to six separate signals in the aromatic region of the spectrum (approximately 110-160 ppm). The carbons directly attached to the nitrogen and the substituents (C-2, C-3, C-6) will have their chemical shifts significantly influenced by these groups.

Isopropyl Carbons (-CH(CH₃)₂): Two signals are expected for the isopropyl group: one for the tertiary methine carbon and one for the two equivalent methyl carbons.

Methoxy Carbon (-OCH₃): A single signal is anticipated for the methoxy carbon, typically appearing in the 50-60 ppm range. mdpi.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet |

| Pyridine H-4 | 7.5 - 8.5 | doublet |

| Pyridine H-5 | 7.0 - 8.0 | doublet |

| Isopropyl -CH | 3.0 - 3.5 | septet |

| Methoxy -OCH₃ | 3.8 - 4.0 | singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 160 - 180 |

| Pyridine C-2 | 155 - 165 |

| Pyridine C-6 | 150 - 160 |

| Pyridine C-4 | 135 - 145 |

| Pyridine C-3 | 120 - 130 |

| Pyridine C-5 | 115 - 125 |

| Methoxy -OCH₃ | 50 - 60 |

| Isopropyl -CH | 30 - 40 |

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. nih.govresearchgate.netosti.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. nih.gov For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent positions. It would also show a strong correlation between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the singlet at ~3.9 ppm would correlate with the methoxy carbon signal at ~55 ppm, and the aromatic proton signals would correlate with their respective pyridine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. Key expected correlations include:

The methoxy protons (-OCH₃) to the C-2 of the pyridine ring.

The isopropyl methine proton to C-6 of the pyridine ring.

The H-4 proton to C-3 and C-5 of the pyridine ring.

The H-5 proton to the carboxylic acid carbon (C-3 and C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could provide conformational information, for instance, by showing a correlation between the methoxy protons and the H-5 proton, or between the isopropyl protons and the H-5 proton, which would help define the preferred orientation of the substituents.

NMR spectroscopy can also be used to investigate dynamic processes such as tautomerism and conformational changes. nih.govnih.gov

Tautomerism: Tautomers are structural isomers that readily interconvert. ic.ac.uk For this compound, a potential tautomerism involves the transfer of the acidic proton from the carboxylic acid group to the pyridine nitrogen, forming a zwitterion. While carboxylic acids on pyridine rings generally exist in the non-zwitterionic form in non-polar solvents, the presence of the zwitterionic tautomer could be detected by changes in the chemical shifts of the pyridine ring carbons and protons, particularly C-2, C-6, and the acidic proton itself. Variable temperature NMR studies could provide further evidence if an equilibrium exists.

Conformational Analysis: The molecule has conformational flexibility due to rotation around the single bonds connecting the isopropyl and carboxylic acid groups to the pyridine ring. The orientation of these groups can be influenced by steric hindrance and electronic interactions. NOESY experiments are particularly useful for determining the time-averaged proximity of different proton groups, providing insights into the most stable conformation in solution. nih.gov For example, observing a NOE between the isopropyl methyl protons and the H-5 proton would suggest a preferred rotational conformation for the isopropyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the functional groups present. spectroscopyonline.com

The IR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

Carboxylic Acid Moiety:

O-H Stretch: A very strong and characteristically broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers. libretexts.orgspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band is anticipated between 1700 and 1730 cm⁻¹. Its exact position depends on the extent of hydrogen bonding; for hydrogen-bonded dimers, it typically appears around 1710 cm⁻¹. libretexts.org

C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond stretching vibration. spectroscopyonline.com

Methoxy Moiety:

C-H Stretch: Absorptions for the methoxy C-H stretching are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net

C-O Stretch: An ether C-O stretch will also be present, often appearing as a strong band in the fingerprint region.

Pyridine Moiety:

C=C and C=N Stretches: Aromatic rings exhibit characteristic stretching vibrations. For pyridine, these typically appear as a series of bands in the 1400-1600 cm⁻¹ region. redalyc.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring would be observed in the 700-900 cm⁻¹ range.

Hydrogen bonding significantly influences the IR spectrum, particularly for molecules containing carboxylic acids. nih.govescholarship.org

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. libretexts.org This strong intermolecular interaction is responsible for the most prominent feature in the IR spectrum: the extremely broad O-H stretching band that dominates the 2500-3300 cm⁻¹ region. spectroscopyonline.com This broadness results from a distribution of hydrogen bond lengths and strengths within the sample. The formation of the dimer also shifts the C=O stretching frequency to a lower wavenumber (lower energy) compared to a non-hydrogen-bonded (monomeric) carbonyl group, which would appear above 1730 cm⁻¹. libretexts.org

Spectroscopic Signatures: The key spectroscopic signature for hydrogen bonding in this molecule is the simultaneous presence of the broad O-H stretch and the C=O stretch around 1710 cm⁻¹. nih.gov Another, often overlooked, signature is a broad absorption centered around 920 cm⁻¹, which is attributed to the out-of-plane O-H bend of the dimer. spectroscopyonline.com The presence and nature of these bands provide definitive evidence for the strong intermolecular forces governing the physical state of the compound.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Isopropyl, Methoxy | 2850 - 2970 | Medium |

| C=O Stretch | Carboxylic Acid (dimer) | 1700 - 1730 | Strong |

| C=C, C=N Stretches | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Carboxylic Acid, Methoxy | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule that has lost one electron. The intensity of this peak can vary, and for some carboxylic acids, it might be weak. rsc.org

The fragmentation of the molecular ion is expected to follow pathways characteristic of its functional groups: the carboxylic acid, the methoxy group, the isopropyl group, and the pyridine ring.

Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids involves the cleavage of the bonds adjacent to the carbonyl group. libretexts.org This can result in the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org

Fragmentation of the Isopropyl Group: The isopropyl group is prone to alpha-cleavage, leading to the loss of a methyl radical (•CH₃, M-15) to form a stable secondary carbocation. This is a common fragmentation pattern for alkyl-substituted aromatic rings.

Cleavage of the Methoxy Group: Ethers can undergo fragmentation through the loss of an alkyl radical. In this case, the loss of a methyl radical (•CH₃, M-15) from the methoxy group is a plausible pathway.

Pyridine Ring Fragmentation: Aromatic rings like pyridine are relatively stable and tend to remain intact, often appearing as significant fragments in the spectrum.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Origin |

| [M]⁺ | [C₁₀H₁₃NO₃]⁺ | 195 | Molecular Ion |

| [M-15]⁺ | [C₉H₁₀NO₃]⁺ | 180 | Loss of •CH₃ from isopropyl or methoxy group |

| [M-17]⁺ | [C₁₀H₁₂NO₂]⁺ | 178 | Loss of •OH from carboxylic acid |

| [M-43]⁺ | [C₇H₈NO₃]⁺ | 152 | Loss of •C₃H₇ from isopropyl group |

| [M-45]⁺ | [C₉H₁₂NO]⁺ | 150 | Loss of •COOH from carboxylic acid |

Note: The m/z values are calculated based on the most common isotopes.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. For this compound (molecular formula C₁₀H₁₃NO₃), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. This is a crucial tool for confirming the identity of a synthesized compound.

Advanced X-ray Crystallography Studies

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern obtained from bombarding the crystal with X-rays would allow for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsion angles. For similar pyridine carboxylic acid derivatives, the crystal system can vary, with monoclinic and triclinic systems being common. mdpi.comresearchgate.net

The crystal structure would also reveal how the molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. The packing is governed by various intermolecular interactions, which are crucial for the stability of the crystal. For this compound, the following interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It is highly probable that strong hydrogen bonds would form between the carboxylic acid groups of adjacent molecules, potentially leading to the formation of dimers, a common motif in the crystal structures of carboxylic acids. rsc.org The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

van der Waals Forces: Weaker van der Waals forces between the alkyl (isopropyl and methoxy) groups would also play a role in the molecular packing.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Predicted Value/Information | Basis of Prediction |

| Crystal System | Monoclinic or Triclinic | Common for related pyridine derivatives mdpi.comresearchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for racemic mixtures of chiral molecules |

| Key Intermolecular Interactions | O-H···N (Carboxylic acid to Pyridine N), O-H···O (Carboxylic acid dimer), π-π stacking | Presence of functional groups and aromatic ring rsc.orgmdpi.com |

| Supramolecular Motifs | Hydrogen-bonded dimers or chains | Typical for carboxylic acids rsc.org |

Catalytic Applications of 2 Methoxy 6 Propan 2 Ylpyridine 3 Carboxylic Acid and Its Derivatives

Organocatalysis Utilizing the Pyridine (B92270) Carboxylic Acid Scaffold

The inherent acidic and basic sites within the pyridine carboxylic acid framework allow these molecules to function as effective organocatalysts. The nitrogen atom of the pyridine ring acts as a Lewis base, while the carboxylic acid moiety serves as a Brønsted acid. This bifunctional nature is central to their catalytic activity in a variety of organic reactions.

Role as Acid Catalysts in Organic Reactions

Substituted pyridine carboxylic acids have demonstrated their efficacy as acid catalysts in several organic transformations. For instance, pyridine-2-carboxylic acid (picolinic acid) and its isomers, nicotinic acid and isonicotinic acid, have been shown to catalyze multi-component reactions (MCRs) for the synthesis of complex heterocyclic compounds like pyrazolo[3,4-b]quinolinones. nih.govrsc.org The catalytic efficiency of these molecules is attributed to their ability to activate substrates through protonation by the carboxylic acid group, facilitating subsequent nucleophilic attack. In some cases, the pyridine nitrogen can also participate in the catalytic cycle by acting as a proton shuttle or by activating reagents. While direct studies on 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid are limited, the general principles of acid catalysis by pyridine carboxylic acids suggest its potential in similar applications. The electronic effect of the methoxy (B1213986) and isopropyl substituents would likely modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby influencing its catalytic activity.

A plausible mechanism for acid catalysis by a pyridine carboxylic acid involves the initial protonation of a substrate, such as a carbonyl compound, by the carboxylic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The pyridine nitrogen can assist in this process by stabilizing intermediates or by participating in proton transfer steps.

Enantioselective Catalysis Opportunities

The development of chiral pyridine derivatives as organocatalysts for enantioselective reactions is a burgeoning area of research. acs.orgnih.gov By introducing chirality into the pyridine carboxylic acid scaffold, it is possible to create a chiral environment around the catalytic site, enabling the stereoselective synthesis of one enantiomer of a product over the other. acs.orgnih.gov Chiral pyridine-derived ligands have been successfully employed in a variety of asymmetric transformations, demonstrating the potential of this structural motif in enantioselective catalysis. acs.orgacs.orgrsc.org

For this compound, the introduction of a chiral center, for instance by using a chiral starting material for its synthesis or by subsequent modification, could pave the way for its application in enantioselective organocatalysis. The rigid structure of the pyridine ring combined with the steric bulk of the isopropyl group could provide a well-defined chiral pocket, influencing the stereochemical outcome of a reaction. Research in this area is focused on the rational design of chiral pyridine-based catalysts that can achieve high levels of enantioselectivity in a broad range of organic reactions. acs.org

Coordination Chemistry and Metal Complex Catalysis

The ability of the pyridine nitrogen and the carboxylic acid group to coordinate with metal ions makes this compound and its derivatives valuable ligands in coordination chemistry and metal-catalyzed reactions. researchgate.net The resulting metal complexes can exhibit unique catalytic properties, often with enhanced activity and selectivity compared to the metal salt or the organocatalyst alone.

Ligand Design for Transition Metal Catalysis

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. nih.gov Pyridine carboxylic acids can act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and one of the oxygen atoms of the carboxylate group. This chelation effect can enhance the stability of the metal complex. The electronic and steric properties of the substituents on the pyridine ring play a significant role in tuning the properties of the resulting metal catalyst.

In the case of this compound, the electron-donating methoxy group can increase the electron density at the metal center, which can influence its catalytic activity. The sterically demanding isopropyl group can create a specific steric environment around the metal, potentially leading to enhanced selectivity in catalytic reactions. The modular nature of this scaffold allows for systematic modifications to fine-tune the ligand properties for a specific catalytic application.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Potential Catalytic Applications |

| Monodentate (N) | Coordination through the pyridine nitrogen only. | Cross-coupling reactions, hydrogenation. |

| Monodentate (O) | Coordination through one of the carboxylate oxygens. | Oxidation reactions, Lewis acid catalysis. |

| Bidentate (N,O) | Chelation through both the pyridine nitrogen and a carboxylate oxygen. | Polymerization, asymmetric catalysis. |

| Bridging | The ligand bridges two or more metal centers. | Synthesis of metal-organic frameworks (MOFs), heterogeneous catalysis. |

Homogeneous and Heterogeneous Catalytic Systems

Metal complexes of pyridine carboxylic acids can be employed in both homogeneous and heterogeneous catalytic systems. researchgate.net In homogeneous catalysis, the catalyst is dissolved in the reaction medium, leading to high activity and selectivity. However, the separation of the catalyst from the product can be challenging.

For heterogeneous catalysis, the metal complex can be immobilized on a solid support, such as a polymer or a metal-organic framework (MOF). wikipedia.org This approach facilitates catalyst recovery and reuse, making the process more economically and environmentally friendly. The porous nature of MOFs, constructed from metal ions and organic linkers like pyridine dicarboxylic acids, can also lead to size- and shape-selective catalysis. wikipedia.org The functionalization of the pyridine carboxylic acid ligand, as in this compound, can be used to tailor the properties of the resulting heterogeneous catalyst.

Advanced Derivatives and Materials Science Applications

Synthesis of Polymeric Derivatives and Macromolecular Systems

No published research is available on the use of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid in the synthesis of polymeric derivatives or macromolecular systems.

There are no documented instances of this compound being integrated as a monomer into polymer backbones.

No studies have been found detailing the use of this compound for the functionalization of polymeric materials.

Supramolecular Chemistry and Self-Assembly

The supramolecular behavior of this compound has not been reported in the scientific literature.

There is no specific information on the formation of hydrogen bonding networks involving this compound.

The role of this compound in host-guest chemistry has not been investigated.

Applications in Functional Materials

There are no known applications of this compound in functional materials.

Optoelectronic Materials

Derivatives of this compound hold potential for use in optoelectronic materials, where the interaction with light and electronic charge is crucial. The pyridine (B92270) ring is an electron-deficient aromatic system that can be chemically modified to tune its electronic properties.

The development of organic light-emitting diodes (OLEDs), photovoltaic cells, and nonlinear optical materials often relies on molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The functional groups on this pyridine carboxylic acid derivative offer multiple pathways for modification:

Esterification or Amidation: The carboxylic acid group can be converted into esters or amides. Attaching chromophoric or electron-rich/poor moieties through these linkages can create donor-acceptor systems within the molecule, which are fundamental to many optoelectronic applications.

Coordination Complexes: The pyridine nitrogen and the carboxylic acid group can act as ligands to form coordination complexes with metal ions (e.g., iridium, ruthenium, copper). Such complexes are well-known for their phosphorescent properties, making them suitable as emitters in OLEDs.

Polymerization: The molecule could be functionalized to serve as a monomer for incorporation into conjugated polymers. These polymers are the active materials in organic solar cells and field-effect transistors.

While direct experimental data for this compound in optoelectronics is scarce, the principles of molecular engineering suggest its derivatives could be promising candidates. Research on other 2-methoxypyridine (B126380) derivatives has shown their utility in creating liquid crystalline materials with specific photo-physical properties, indicating the potential of this class of compounds.

Table 1: Potential Contributions of Molecular Moieties to Optoelectronic Properties

| Molecular Moiety | Potential Function in Optoelectronic Materials |

| Pyridine Ring | Core aromatic system, electron-accepting character, site for coordination. |

| Carboxylic Acid (-COOH) | Anchor group for surface attachment, site for derivatization (e.g., esterification). |

| Methoxy (B1213986) Group (-OCH₃) | Electron-donating group, influences HOMO/LUMO levels. |

| Isopropyl Group (-CH(CH₃)₂) | Steric group to control molecular packing and solubility. |

Chemo-sensors and Probes

The general principle involves linking this molecule to a fluorophore (a light-emitting group). When an analyte binds to the pyridine-carboxylic acid portion, it can alter the electronic environment of the fluorophore, leading to a detectable change in light emission. This can occur through several mechanisms, including:

Photoinduced Electron Transfer (PET): The binding of a cation to the receptor can inhibit or enhance an electron transfer process, switching the fluorescence "on" or "off".

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and increasing fluorescence intensity.

Pyridine derivatives are widely used as fluorescent sensors for detecting various ions. mdpi.com For instance, they have been successfully employed to create sensors for toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com By functionalizing this compound with appropriate fluorescent reporters, it is plausible to develop selective sensors for specific environmental or biological targets. Research on pyrrolo[3,4-c]pyridine-based structures has demonstrated their effectiveness as turn-off fluorescent chemo-sensors for iron ions (Fe³⁺/Fe²⁺). acs.org

Table 2: Potential Sensing Applications and Mechanisms

| Target Analyte | Potential Binding Site | Sensing Mechanism |

| Metal Cations (e.g., Fe³⁺, Cu²⁺) | Pyridine Nitrogen & Carboxylate Oxygen | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) |

| Small Organic Molecules | Carboxylic Acid Group (via H-bonding) | Fluorescence Quenching/Enhancement |

| Protons (pH Sensing) | Pyridine Nitrogen | Change in absorption or fluorescence upon protonation |

Surface Chemistry and Adsorption Phenomena

The carboxylic acid group is an excellent anchoring group for attaching molecules to various surfaces, particularly metal oxides. This makes this compound a strong candidate for applications in surface modification, where it can be used to alter the chemical and physical properties of a substrate.

Studies on the adsorption of other pyridine carboxylic acids onto surfaces like cerium dioxide (ceria) and copper have provided significant insights. nih.govacs.orgaip.org Research has shown that both the pyridyl ring nitrogen and the carboxylate functional group are involved in the interaction with ceria surfaces. nih.govacs.org The carboxylic acid can deprotonate and form a carboxylate, which then coordinates to the surface metal atoms. This self-assembly process can create well-ordered molecular monolayers.

By forming such monolayers, derivatives of this compound could be used to:

Control Surface Energy: Modify the wetting properties of a surface, making it more hydrophobic or hydrophilic.

Prevent Corrosion: Form a protective layer on a metal surface.

Functionalize Surfaces: Introduce specific chemical functionalities to a surface for applications in catalysis or biocompatible coatings.

First-principles calculations on related molecules, such as 2,5-pyridine di-carboxylic acid on a Cu(011) surface, have shown that the orientation of the carboxylic acid group has a major impact on the electronic properties of the system, including its work function. aip.org This highlights the potential to finely tune the electronic interface between an organic layer and a conductive or semiconductive substrate, which is critical for organic electronic devices.

Q & A

Q. What are the common synthetic routes for 2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid, and how are yields optimized?

The compound is synthesized via multi-step organic reactions. A key step involves oxidation of methylpyridine derivatives using potassium permanganate (KMnO₄) under controlled temperatures (90–95°C), as described for analogous methoxypyridinecarboxylic acids. For example, oxidation of 6-bromo-2-methylpyridine with KMnO₄ yields 6-methoxypyridine-2-carboxylic acid in 84% efficiency after refluxing with sodium methoxide . Optimization strategies include:

Q. Which analytical techniques are critical for characterizing this compound?

Methodological validation relies on:

- Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., methoxy and propan-2-yl groups) via chemical shifts (e.g., δ 3.85 ppm for OCH₃ in pyridine derivatives) .

- Elemental analysis : Confirms empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by GC or HPLC) .

Q. How can researchers assess the solubility and stability of this compound under laboratory conditions?

Solubility is tested in polar (water, methanol) and nonpolar solvents (dichloromethane). Stability studies involve:

- pH-dependent degradation : Acidic/basic hydrolysis at varying pH (e.g., pH 2–10) monitored via UV-Vis spectroscopy.

- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures.

- Storage recommendations : Anhydrous conditions at −20°C to prevent esterification or hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during synthesis?

Oxidation of methylpyridines with KMnO₄ proceeds via radical intermediates, where methoxy group positioning influences regioselectivity. For example, steric hindrance from the propan-2-yl group may divert oxidation to the 3-carboxylic position instead of the 2-position. Computational modeling (DFT) can predict reactive sites, while kinetic studies identify rate-limiting steps (e.g., MnO₂ byproduct removal) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Methoxy groups : Enhance metabolic stability by resisting cytochrome P450 oxidation.

- Propan-2-yl substituents : Increase lipophilicity (logP), improving membrane permeability.

- Carboxylic acid moiety : Enables hydrogen bonding with biological targets (e.g., enzymes). Example: Ethoxyphenyl analogs show enhanced receptor binding in piperidine-based drug candidates .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies include:

- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., esterified derivatives).

- Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across studies .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Chiral resolution techniques include:

- Asymmetric synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylic acid formation.

- Chromatographic separation : Chiral HPLC with cellulose-based columns.

- Crystallization : Diastereomeric salt formation with enantiopure amines .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.